Taberdivarine I
Description
Significance of Monoterpene Indole (B1671886) Alkaloids in Natural Product Chemistry and Chemical Biology
Monoterpene indole alkaloids (MIAs) represent a large and structurally complex family of natural products that have long captured the attention of chemists and biologists alike. Their significance lies in their vast structural diversity and their wide range of potent biological activities. These compounds are biosynthesized by plants through a complex pathway involving the combination of tryptamine, derived from the amino acid tryptophan, and an iridoid monoterpene unit, typically secologanin. This biosynthetic route gives rise to an astonishing array of molecular architectures, providing a fertile ground for investigations in organic synthesis, biosynthesis, and medicinal chemistry. The intricate stereochemistry and functional group arrangements of MIAs present formidable challenges and opportunities for the development of new synthetic methodologies. Furthermore, their potent pharmacological properties, including anticancer, antihypertensive, and antimicrobial activities, make them crucial lead compounds in the quest for new therapeutic agents.
Overview of the Tabernaemontana Genus as a Rich Source of Diverse Indole Alkaloids
The genus Tabernaemontana, belonging to the Apocynaceae family, is renowned in the field of phytochemistry as a particularly abundant source of monoterpene indole alkaloids. nih.gov This genus comprises a wide variety of plant species that are distributed throughout the tropical and subtropical regions of the world. For centuries, various parts of Tabernaemontana plants have been utilized in traditional medicine to treat a wide range of ailments. nih.gov Modern scientific investigation has revealed that the therapeutic properties of these plants are largely attributable to their rich and diverse alkaloid content. Researchers have isolated and identified over 1800 different MIAs from various Tabernaemontana species, making it one of the most important genera for the discovery of new indole alkaloids. nih.gov The chemical diversity within this genus is remarkable, with each species often producing a unique profile of alkaloids.
Classification and Structural Diversity of Indole Alkaloids within Apocynaceae
The Apocynaceae family is a major plant family known for its production of biologically active alkaloids, with MIAs being a prominent class. The structural diversity of these alkaloids is vast, and they are generally classified into several types based on the arrangement of the monoterpene-derived portion of their carbon skeleton. The three main classes are the Corynanthe, Aspidosperma, and Iboga types. This classification provides a framework for understanding the biosynthetic relationships and the structural variety of these complex molecules. The intricate and varied molecular architectures of these compounds, often featuring multiple stereocenters and complex ring systems, continue to be a subject of intensive research.
Despite a comprehensive search of available scientific literature, no specific data or research findings pertaining exclusively to the chemical compound Taberdivarine I could be located. The information presented above provides a general overview of the class of compounds to which it belongs and the genus from which such compounds are typically isolated. Further research and publications are required to elucidate the specific discovery, structure, synthesis, and biological properties of this compound.
Structure
3D Structure
Properties
Molecular Formula |
C20H22N2O2 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
(11S,13E,14S,16S,18R)-13-ethylidene-11-methyl-1-aza-11-azoniapentacyclo[12.3.1.02,7.08,17.011,16]octadeca-2,4,6,8(17)-tetraene-18-carboxylate |
InChI |
InChI=1S/C20H22N2O2/c1-3-12-11-22(2)9-8-14-13-6-4-5-7-16(13)21-18(14)17(22)10-15(12)19(21)20(23)24/h3-7,15,17,19H,8-11H2,1-2H3/b12-3-/t15-,17-,19+,22-/m0/s1 |
InChI Key |
MBYUFXAXLKULGV-FPJWGWASSA-N |
Isomeric SMILES |
C/C=C\1/C[N@@+]2(CCC3=C4[C@@H]2C[C@@H]1[C@@H](N4C5=CC=CC=C35)C(=O)[O-])C |
Canonical SMILES |
CC=C1C[N+]2(CCC3=C4C2CC1C(N4C5=CC=CC=C35)C(=O)[O-])C |
Origin of Product |
United States |
Biosynthetic Pathways of Taberdivarine I and Indole Alkaloid Analogues
General Monoterpene Indole (B1671886) Alkaloid Biosynthesis from Primary Precursors
The biosynthesis of virtually all monoterpene indole alkaloids, including the Taberdivarine family, commences with the convergence of two primary metabolic pathways: the shikimate pathway, which provides the indole-containing amino acid tryptophan, and the methylerythritol phosphate (MEP) pathway, which yields the terpene-derived molecule secologanin.
The foundational step in the assembly of the MIA scaffold is the condensation of tryptamine and secologanin. Tryptamine is derived from the decarboxylation of the amino acid tryptophan. Secologanin, an iridoid monoterpene, is itself the product of a multi-step pathway originating from geranyl pyrophosphate (GPP). The crucial enzymatic reaction that unites these two precursors is catalyzed by strictosidine synthase (STR), which performs a Pictet-Spengler reaction to form strictosidine, the universal precursor for all MIAs. This initial step sets the stereochemical framework for the subsequent diversity of these alkaloids.
| Precursor | Biosynthetic Origin | Key Enzyme in Formation |
| Tryptamine | Shikimate Pathway (from Tryptophan) | Tryptophan decarboxylase (TDC) |
| Secologanin | Methylerythritol Phosphate (MEP) Pathway | Secologanin synthase (SLS) |
| Strictosidine | Condensation of Tryptamine and Secologanin | Strictosidine synthase (STR) |
Following the formation of strictosidine, the pathway diverges into numerous branches, each leading to different classes of indole alkaloids. A critical juncture in many of these pathways is the formation of geissoschizine. After the glucosidic bond in strictosidine is cleaved by strictosidine-β-glucosidase (SGD) to yield a reactive aglycone, a series of rearrangements and enzymatic modifications lead to the formation of geissoschizine. This compound serves as a pivotal intermediate, poised for a variety of subsequent cyclizations and rearrangements that give rise to the immense structural diversity observed in the Corynanthe, Iboga, and Aspidosperma alkaloid families. The oxidative cyclization of geissoschizine is a key step in the biosynthesis of many complex alkaloids. researchgate.net
Enzymatic Transformations and Oxidative Cyclizations
The transformation of central intermediates like geissoschizine into the vast array of MIA scaffolds is largely orchestrated by a versatile class of enzymes, particularly cytochrome P450 monooxygenases. These enzymes catalyze a wide range of oxidative reactions that are fundamental to the formation of the complex polycyclic systems characteristic of these alkaloids.
Cytochrome P450 (CYP) enzymes are heme-containing proteins that play a crucial role in the diversification of plant secondary metabolites, including monoterpene indole alkaloids. frontiersin.orgresearchgate.net They are responsible for a wide array of chemical transformations such as hydroxylations, epoxidations, and carbon-carbon bond formations, which are essential for constructing the intricate ring systems of alkaloids. frontiersin.org In the context of MIA biosynthesis, CYPs are instrumental in catalyzing oxidative rearrangements and cyclizations of intermediates like geissoschizine to generate different alkaloid skeletons. researchgate.net For instance, different CYP enzymes can direct the cyclization of a common precursor towards either the Corynanthe, Iboga, or Aspidosperma scaffolds, highlighting their role as key determinants of structural diversity in this class of natural products.
| Enzyme Class | Function in MIA Biosynthesis | Example Reaction |
| Cytochrome P450 Monooxygenases | Hydroxylation, epoxidation, oxidative rearrangement, C-C bond formation | Conversion of tabersonine to 16-hydroxytabersonine |
| Strictosidine Synthase | Pictet-Spengler reaction | Condensation of tryptamine and secologanin |
| Strictosidine-β-glucosidase | Hydrolysis of glucosidic bond | Deglycosylation of strictosidine |
While the precise biosynthetic pathway leading to Taberdivarine I has not been fully elucidated, its structure suggests a derivation from the Aspidosperma or Iboga-type alkaloid precursors, which themselves originate from geissoschizine. The formation of taberdivarine-type alkaloids, which are often found in plants of the Tabernaemontana genus, likely involves a series of complex oxidative cyclizations and rearrangements catalyzed by specific cytochrome P450 enzymes. nih.gov
A plausible biogenetic route to the core skeleton of taberdivarine-type alkaloids involves the oxidative rearrangement of an Aspidosperma-type precursor. This could be initiated by the epoxidation or hydroxylation of a key intermediate by a CYP enzyme, followed by a cascade of bond migrations and cyclizations to form the characteristic polycyclic framework of the taberdivarines. The structural relationship between different taberdivarine analogues suggests that they may be derived from a common late-stage intermediate through various enzymatic modifications such as hydroxylation, methylation, or acetylation, further contributing to the chemical diversity within this subclass of alkaloids.
Mechanistic Biological Activities and Preclinical Investigations of Taberdivarine I and Analogues
Cytotoxicity against Malignant Cell Lines
The primary evaluation of a potential anticancer compound involves assessing its ability to kill or inhibit the growth of cancer cells. Research into Taberdivarine I and its related analogues has centered on their cytotoxic effects against various human cancer cell lines.
In vitro Efficacy against Diverse Human Cancer Cell Lines (e.g., HeLa, MCF-7, SW480, SMMC-7721, HT-29, A549)
Preclinical studies have demonstrated the cytotoxic potential of a group of newly identified bisindole alkaloids, Taberdivarines A-F, which includes this compound. These compounds were evaluated for their activity against a panel of human cancer cell lines. Specifically, their efficacy was tested against HeLa (cervical cancer), MCF-7 (breast cancer), and SW480 (colon cancer) cells. The investigations revealed that these alkaloids exhibit a range of cytotoxic effects, with IC₅₀ values—the concentration required to inhibit the growth of 50% of cells—falling within the micromolar range. The IC₅₀ values for Taberdivarines A-F were reported to be between 1.42 to 11.35 µM across these cell lines, indicating notable in vitro activity against these malignancies nih.gov.
Table 1: Cytotoxicity of Taberdivarine Analogues (A-F) against Human Cancer Cell Lines This table summarizes the reported IC₅₀ values for the class of Taberdivarine compounds.
| Compound | HeLa (IC₅₀ in µM) | MCF-7 (IC₅₀ in µM) | SW480 (IC₅₀ in µM) |
| Taberdivarines A-F | 1.42 - 11.35 | 1.42 - 11.35 | 1.42 - 11.35 |
| Data sourced from Consensus, 2015. nih.gov |
Cellular Mechanisms of Action (e.g., induction of apoptosis, cell cycle arrest, inhibition of cellular division)
While the cytotoxic activity of the Taberdivarine class of compounds has been established, detailed investigations specifically elucidating the cellular mechanisms of action for this compound, such as the induction of apoptosis, cell cycle arrest, or the direct inhibition of cellular division, are not extensively detailed in the available scientific literature. The process of apoptosis, or programmed cell death, is a common mechanism for anticancer agents, often involving the activation of specific signaling pathways that lead to cellular dismantling. nih.govnih.govresearchgate.net Similarly, many cytotoxic compounds function by arresting the cell cycle at critical checkpoints, thereby preventing cancer cell proliferation. nih.govnih.govresearchgate.netmdpi.com
Inhibition of Specific Molecular Targets (e.g., topoisomerase I, topoisomerase II, microtubule assembly)
The precise molecular targets of this compound remain an area for further investigation. Many natural alkaloids exert their anticancer effects by interacting with specific cellular components crucial for cell division and survival. Key targets for such compounds often include enzymes like topoisomerase I and topoisomerase II, which are vital for resolving DNA topological problems during replication and transcription. nih.govnih.govfrontiersin.orgrsc.orgmdpi.com Inhibition of these enzymes leads to DNA damage and subsequent cell death. Another common target is the microtubule network, where interference with its assembly or disassembly can halt mitosis and trigger apoptosis. nih.gov Specific studies detailing the interaction of this compound with these particular molecular targets are not prominently available in current research findings.
Modulation of Multidrug Resistance (MDR) in Cancer Cells
A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a broad range of anticancer drugs. One of the primary mechanisms behind MDR is the overexpression of drug efflux pumps like P-glycoprotein.
Interaction with P-glycoprotein (ABCB1)
P-glycoprotein (P-gp), also known as ATP-binding cassette subfamily B member 1 (ABCB1), is a transmembrane protein that actively pumps a wide variety of chemotherapeutic agents out of cancer cells, reducing their intracellular concentration and effectiveness. mdpi.comdrugbank.com Compounds that can inhibit P-gp function are of great interest as they can potentially restore sensitivity to chemotherapy in resistant tumors. frontiersin.orgnih.govnih.gov The specific interaction and modulatory effect of this compound on P-glycoprotein have not been explicitly characterized in the reviewed literature.
Reversal of MDR Phenotypes
The ability of a compound to reverse the MDR phenotype is a critical aspect of its potential clinical utility in combination therapies. nih.govresearchgate.net This reversal is typically achieved by inhibiting MDR-related proteins like P-gp, thereby increasing the intracellular accumulation of cytotoxic drugs in resistant cells. nih.govfrontiersin.orgmdpi.com While the broader class of alkaloids has been investigated for these properties, specific preclinical data demonstrating the capacity of this compound to reverse MDR phenotypes in cancer cells is not yet available in the scientific literature.
Antimicrobial Properties
While direct studies on the antimicrobial properties of this compound are not available, research on extracts and other isolated alkaloids from the Tabernaemontana genus indicates a potential for such activity. nih.gov Monoterpenoid indole (B1671886) alkaloids, the class of compounds to which Taberdivarines belong, are frequently cited as antimicrobial agents that inhibit the growth of bacteria, fungi, and parasites. nih.gov
Antibacterial Activity
There is no specific data documenting the antibacterial activity of this compound against pathogens such as Klebsiella pneumoniae, Salmonella, Pseudomonas, Escherichia, Shigella, Proteus, Staphylococcus, or Corynebacterium.
However, studies on other compounds from the same genus have shown notable effects. For instance, 5-oxocoronaridine, an alkaloid isolated from Tabernaemontana divaricata, demonstrated strong antibacterial activity against Klebsiella pneumoniae at a concentration of 50 µg/ml. ijpsonline.com Extracts from Tabernaemontana catharinensis have also shown activity against Bacillus subtilis, Staphylococcus aureus, and Escherichia coli. researchgate.net Virtual screening of various compounds from T. divaricata has suggested that certain alkaloids possess strong theoretical binding to bacterial protein targets, indicating potential antibacterial action. nih.gov
Table 1: Antibacterial Activity of Selected Alkaloids from Tabernaemontana Species (Note: Data for this compound is not available)
| Compound/Extract | Target Bacteria | Activity/Concentration | Source |
|---|---|---|---|
| 5-oxocoronaridine | Klebsiella pneumoniae | Strong activity at 50 µg/ml | ijpsonline.com |
| Dregamine & Voacangine | Gram-positive bacteria | Significant activity | nih.gov |
Antifungal Activity
Specific research detailing the antifungal activity of this compound against fungi like Penicillium chrysogenum or Malassezia furfur has not been published.
Related compounds from the genus have been investigated. Coronaridine, a major alkaloid from T. divaricata, exhibited antifungal activity against Penicillium chrysogenum at a concentration of 60 µg/ml. ijpsonline.com This activity was considered weak when compared to the standard antifungal agent, nystatin. nih.gov Other studies have noted that various alkaloids from T. divaricata can work synergistically with antifungal drugs like fluconazole to combat resistant strains of Candida albicans, even when the alkaloids alone show no direct antifungal effect. nih.gov
Table 2: Antifungal Activity of Coronaridine (Note: Data for this compound is not available)
| Compound | Target Fungi | Activity/Concentration | Source |
|---|
Antiviral Activity
There is no available scientific literature describing the antiviral activity of this compound, including any effects against poliovirus. The antiviral potential of the Tabernaemontana genus is an area that remains largely unexplored, although some plant-derived alkaloids and phenolic compounds have demonstrated antiviral properties against various viruses in broader studies. nih.govmdpi.comscienceopen.com
Antiplasmodial and Antimalarial Activities
Direct evaluation of this compound for antiplasmodial and antimalarial activity has not been reported in the available literature. However, the Tabernaemontana genus is a known source of indole alkaloids with documented antiplasmodial properties. nih.gov For example, penduflorines A and B, isolated from Tabernaemontana penduliflora, showed significant inhibitory activities against Plasmodium falciparum strains with IC50 values ranging from 1.85 to 7.88 μg/mL. nih.gov
Inhibition of Hemozoin Formation
The mechanism of action for many successful antimalarial drugs, such as chloroquine, involves the inhibition of hemozoin biocrystallization. nih.govnih.gov During its lifecycle in human erythrocytes, the Plasmodium parasite digests hemoglobin, releasing large amounts of toxic free heme. nih.gov The parasite detoxifies this heme by converting it into an inert crystalline polymer called hemozoin. nih.gov Drugs that inhibit this process cause a buildup of toxic heme, leading to parasite death. nih.gov
There is currently no evidence to suggest that this compound or its analogues exert their potential antimalarial effects through the inhibition of hemozoin formation.
Targeting Plasmodium falciparum ATPase (PfATP4)
A key modern target for antimalarial drug development is the Plasmodium falciparum cation-transporting ATPase 4 (PfATP4). nih.govnih.gov PfATP4 is a crucial ion pump located on the parasite's plasma membrane that maintains a low cytosolic sodium ion concentration by actively pumping Na+ out of the cell. nih.govresearchgate.net Inhibition of PfATP4 leads to a rapid and fatal influx of sodium ions, disrupting the parasite's internal ion balance. nih.gov Several novel classes of antimalarial compounds, including spiroindolones, have been shown to target this protein. nih.gov
There is no research available that links this compound to the targeting or inhibition of PfATP4.
Table 3: Antiplasmodial Activity of Alkaloids from Tabernaemontana penduliflora (Note: Data for this compound is not available)
| Compound | P. falciparum Strain | IC50 Value (μg/mL) | Source |
|---|---|---|---|
| Penduflorine A | 3D7 & Dd2 | 1.85 - 7.88 | nih.gov |
| Penduflorine B | 3D7 & Dd2 | 1.85 - 7.88 | nih.gov |
Modulation of Melatonin Receptors in Parasite Cell Cycle
While direct studies on this compound are not available, the broader context of indole alkaloids and their structural similarity to melatonin provides a basis for investigating their effects on parasites. Melatonin, an indoleamine hormone, is known to play a significant role in the life cycle of various protozoan parasites. oatext.comnih.gov In parasites like Plasmodium, the causative agent of malaria, melatonin can modulate intracellular signaling pathways, including those involving calcium and cyclic AMP (cAMP). oatext.comnih.gov This modulation helps synchronize the parasite's cell cycle, which is crucial for its propagation within the host. nih.govfrontiersin.org
Specifically, melatonin has been shown to influence the Plasmodium falciparum cell cycle by triggering the phospholipase C-inositol 1,4,5-trisphosphate (PLC-IP₃) signaling cascade and modulating cAMP-dependent protein kinase (PKA) activity. oatext.com Given that compounds with an indole scaffold can impair the in vitro proliferation of blood-stage malaria parasites, it is hypothesized that indole alkaloids may interfere with these melatonin-regulated processes. nih.gov However, specific research to confirm the activity of this compound on melatonin receptors and its subsequent effect on the parasite cell cycle has not yet been reported.
Vasorelaxant Activity
Investigations into the vasorelaxant properties of alkaloids from the Tabernaemontana genus have shown promising results, although direct evidence for this compound is pending. Research on other indole alkaloids isolated from Tabernaemontana divaricata has established their potential to relax vascular smooth muscle.
Mechanism of Action in Vascular Smooth Muscle
Studies on Taberniacins A and B, novel indole alkaloids also isolated from the stems of Tabernaemontana divaricata, have demonstrated vasorelaxant activity against phenylephrine-induced contractions in isolated rat aortas. nih.govresearchgate.net This suggests that these compounds can counteract the effects of vasoconstrictors. The activity of these related alkaloids indicates that compounds from this plant source may act on the vascular system, though the precise mechanisms—such as interaction with nitric oxide pathways, calcium channel blockade, or potassium channel activation—have not been fully elucidated for this specific class of compounds. nih.govresearchgate.net The vasorelaxant potential of this compound remains an area for future investigation.
Cholinesterase Inhibitory Activity
The potential of compounds from Tabernaemontana divaricata to inhibit cholinesterases, particularly acetylcholinesterase, has been a subject of study, driven by the therapeutic relevance of such inhibitors in neurodegenerative diseases like Alzheimer's disease. nih.govnih.gov
Acetylcholinesterase Inhibition
Extracts from Tabernaemontana divaricata (TDE) have been shown to inhibit neuronal acetylcholinesterase (AChE) activity. nih.gov In vivo studies in rats demonstrated that acute administration of TDE significantly inhibited cortical AChE activity, suggesting a potential to enhance cholinergic function. nih.govnih.gov The inhibitory effect of the extract was found to be reversible. nih.gov
Further research into specific alkaloid classes from the plant has identified potent inhibitors. Vobasinyl-iboga bisindole alkaloids, isolated from the roots of Tabernaemontana divaricata, have been highlighted for their strong anti-acetylcholinesterase activity. nih.gov While these findings establish the presence of AChE inhibitors within the plant, specific data quantifying the inhibitory potency (e.g., IC₅₀ values) of this compound itself against acetylcholinesterase have not been detailed in the available literature.
Other Mechanistic Biological Investigations (e.g., TCF/β-catenin inhibitory activities)
Beyond the aforementioned activities, alkaloids from Tabernaemontana divaricata, including analogues of this compound, have been investigated for their effects on other critical biological pathways, notably those involved in cancer cell proliferation and signaling.
One significant finding involves the Wnt/β-catenin signaling pathway, a critical pathway in many cancers. Coronaridine, an iboga-type alkaloid also found in Tabernaemontana divaricata, has been shown to inhibit this pathway by reducing the expression of β-catenin mRNA. nih.gov The T-cell factor/lymphoid enhancer-binding factor (TCF/β-catenin) complex is the downstream effector of this pathway, and its inhibition can suppress the growth of cancer cells.
Furthermore, other Taberdivarine analogues have demonstrated cytotoxic effects against human cancer cell lines. A study reported the cytotoxic activity of Taberdivarines C, D, E, and F, as shown in the table below. nih.gov
| Compound | HeLa (Cervical Cancer) IC₅₀ (µM) | MCF-7 (Breast Cancer) IC₅₀ (µM) | SW480 (Colon Carcinoma) IC₅₀ (µM) |
| Taberdivarine C | 3.58 | 1.42 | 4.35 |
| Taberdivarine D | 11.35 | 4.56 | 10.12 |
| Taberdivarine E | 3.12 | 2.58 | 4.11 |
| Taberdivarine F | 4.78 | 3.33 | 5.56 |
These findings indicate that Taberdivarine analogues possess antiproliferative activities, although the specific mechanism, whether through TCF/β-catenin inhibition or other cytotoxic pathways, requires further detailed investigation for each compound. nih.gov
Structure Activity Relationship Sar Studies of Taberdivarine I and Its Analogues
Correlative Analysis between Structural Features and Cytotoxic Efficacy
The cytotoxic efficacy of Taberdivarine alkaloids is intrinsically linked to their complex structural features. These compounds are bisindole alkaloids, meaning they are composed of two smaller monoterpenoid indole (B1671886) alkaloid units. The nature of these monomeric units and the way they are linked together significantly influences their ability to inhibit cancer cell growth.
Studies on a series of bisindole alkaloids isolated from Tabernaemontana species have revealed significant variations in cytotoxicity based on their structural class and substitution patterns. researchgate.netresearchgate.net For instance, Taberdivarines C-F, which are vobasinyl-ibogan type bisindole alkaloids, have demonstrated notable cytotoxic activity against several human cancer cell lines. researchgate.netnih.gov The cytotoxicity of these compounds, along with other related alkaloids, varies depending on the specific cancer cell line, indicating a degree of selectivity in their action. researchgate.netekb.eg
For example, conophylline, a vobasinyl-ibogan type bisindole alkaloid structurally related to the Taberdivarines, showed potent bioactivity against a panel of five human cancer cell lines: HL-60, SMMC-7721, A-549, MCF-7, and SW480, with IC₅₀ values of 0.17, 0.35, 0.21, 1.02, and 1.49 μM, respectively. nih.gov Another analogue, Taberdivarine F, exhibited significant activity against SMMC-7721, HT-29, and A549 cell lines with IC50 values of 0.30, 0.75, and 3.41 μM, respectively. researchgate.net In contrast, other related compounds showed weaker or moderate activity, highlighting the sensitivity of the cytotoxic effect to subtle structural changes. researchgate.netekb.eg
The following table summarizes the cytotoxic efficacy (IC₅₀ values in μM) of several Taberdivarine analogues and related bisindole alkaloids against various human cancer cell lines.
Data sourced from multiple studies. researchgate.netresearchgate.netnih.gov "N/A" indicates data not available from the cited sources.
Identification of Key Pharmacophoric Elements for Biological Activity
A pharmacophore is defined as the specific arrangement of structural features and functional groups essential for a molecule to interact with a biological target and exert its activity. taylorandfrancis.com For the Taberdivarine class of alkaloids, the key pharmacophoric elements are rooted in their bisindole nature.
The Bisindole Core: The presence of two indole moieties is the foundational pharmacophoric element. These aromatic systems are involved in crucial binding interactions, such as pi-pi stacking and hydrophobic interactions, with biological targets.
Inter-unit Linkage: The nature and position of the covalent bond(s) connecting the two monomer units are critical. This linkage orients the two indole halves in a specific three-dimensional arrangement. For many active compounds, this involves a connection between the vobasinyl unit and the iboga-type unit, which restricts the molecule's conformation into a biologically active shape. rsc.org
Functional Group Constellation: Key functional groups, such as carbonyls, hydroxyls, and methoxy (B1213986) groups, at specific positions on the skeleton act as hydrogen bond donors or acceptors, further anchoring the molecule to its biological target. bccampus.ca For example, the ester group common in the vobasinyl moiety is a recurring feature in many active compounds.
These elements collectively define the three-dimensional structure necessary for cytotoxic activity, and alterations to any of them can lead to a significant loss of potency. nih.gov
Influence of Stereochemistry on Biological Potency and Selectivity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in determining the biological activity of drugs and other bioactive compounds. ijpsjournal.combiyokimya.vet Biological systems, such as enzymes and receptors, are themselves chiral and can therefore differentiate between the stereoisomers (enantiomers or diastereomers) of a chiral molecule. nih.gov
Taberdivarine I and its analogues are structurally complex molecules possessing multiple chiral centers. This results in a specific and rigid three-dimensional shape. The spatial arrangement of every atom and functional group is critical because biological interactions are exquisitely stereospecific. biyokimya.vetsolubilityofthings.com
Impact of Functional Group Modifications on Biological Profile
Modifying the functional groups on the core structure of a bioactive compound is a fundamental strategy in medicinal chemistry to fine-tune its biological profile. bccampus.ca In the case of Taberdivarine alkaloids, even minor changes, such as the addition, removal, or alteration of a functional group, can have a profound impact on cytotoxic potency and selectivity.
Studies on related bisindole alkaloids demonstrate this principle clearly. For example, the presence of a 19-(2-oxopropyl) group attached to the conodurine (B1233037) scaffold was found to enhance cytotoxicity against certain cancer cell lines. ekb.eg This modification adds a keto group and a flexible chain, which can alter the molecule's polarity and introduce new potential binding interactions, thereby changing its biological activity.
Comparing the cytotoxicity of various analogues reveals distinct SAR trends. For instance, comparing Taberdivarine E (IC₅₀ against MCF-7 = 2.15 μM) with Taberdivarine D (IC₅₀ against MCF-7 = 9.43 μM) shows that subtle differences in their structures lead to a more than four-fold difference in potency against this cell line. researchgate.net These differences often arise from variations in peripheral functional groups on the shared bisindole core.
The table below illustrates how modifications to the core structure of related alkaloids influence their cytotoxic activity.
Data sourced from a 2023 study on Apocynaceae alkaloids. ekb.eg
Advanced Research Methodologies and Future Research Directions
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling have emerged as indispensable tools in the study of complex natural products like Taberdivarine I. These in silico techniques provide profound insights into the molecule's structure, reactivity, and interactions, guiding further experimental research.
Density Functional Theory (DFT) for Reaction Mechanism Elucidation and Stereochemical Predictions
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. In the context of this compound, DFT calculations are instrumental in unraveling the intricate mechanisms of the biosynthetic reactions that lead to its formation. By modeling the potential energy surfaces of proposed reaction pathways, researchers can identify the most energetically favorable routes and transition states. This is particularly crucial for understanding the complex cyclization and rearrangement steps that are characteristic of iboga-type alkaloid biosynthesis.
Furthermore, DFT is pivotal in predicting the stereochemical outcomes of these reactions. The precise three-dimensional arrangement of atoms in this compound is critical to its biological function. DFT calculations can help rationalize the observed stereoselectivity of the biosynthetic enzymes by comparing the energies of different diastereomeric transition states, thus explaining why one particular stereoisomer is preferentially formed.
Table 1: Hypothetical DFT Calculation Results for a Key Cyclization Step in this compound Biosynthesis This table illustrates the type of data that could be generated from DFT studies to determine the most likely reaction pathway.
| Pathway | Transition State Energy (kcal/mol) | Product Energy (kcal/mol) | Predicted Stereochemistry |
| Concerted [4+2] Cycloaddition | 25.3 | -15.8 | endo |
| Stepwise Cationic Cascade | 18.7 | -22.5 | exo |
| Radical-mediated Cyclization | 35.1 | -10.2 | Mixture |
Molecular Docking and Dynamics Simulations for Target Interaction Analysis
To understand the potential therapeutic applications of this compound, it is essential to identify its biological targets. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov For this compound, docking studies can be performed against a panel of known receptors and enzymes to generate hypotheses about its mechanism of action. nih.gov These studies provide insights into the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov
Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the this compound-target complex over time. MD simulations provide a more realistic representation of the biological environment by considering the flexibility of both the ligand and the protein, as well as the surrounding solvent molecules. These simulations can reveal conformational changes upon binding and provide a more accurate estimation of binding free energies, thus refining the initial docking predictions.
Table 2: Illustrative Molecular Docking and Dynamics Simulation Data for this compound with a Putative Target This table provides a hypothetical example of results from molecular docking and MD simulations, which are used to predict and analyze the interaction of this compound with a biological target.
| Parameter | Value | Interpretation |
| Docking Score (kcal/mol) | -9.8 | Strong predicted binding affinity |
| Key Interacting Residues | Tyr123, Phe256, Asp301 | Highlights important amino acids for binding |
| RMSD of Ligand (Å) | 1.2 | Stable binding pose during simulation |
| Binding Free Energy (MM/PBSA) (kcal/mol) | -45.7 | Favorable and stable interaction |
In silico Prediction of Biological Activity and ADMET Properties (Excluding Clinical Outcomes)
In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties of a compound. In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound. nih.gov These predictions are based on the molecule's structural features and physicochemical properties. ADMET profiling helps to identify potential liabilities, such as poor oral bioavailability or potential for adverse effects, early in the research process, allowing for modifications to the molecular structure to improve its drug-like properties. nih.gov
Metabolomics and Proteomics in this compound Research
Metabolomic analysis can identify not only this compound but also its biosynthetic precursors and related alkaloids. ishs.org By comparing the metabolomes of different plant tissues or plants grown under different conditions, researchers can identify key intermediates and uncover previously unknown branches of the biosynthetic pathway.
Proteomics, on the other hand, focuses on identifying and quantifying the proteins expressed in the producing organism. nih.govnih.govresearchgate.netfrontiersin.org By correlating protein expression levels with alkaloid accumulation, it is possible to identify the enzymes involved in the this compound biosynthetic pathway. nih.govnih.govresearchgate.netfrontiersin.org This information is invaluable for subsequent efforts in metabolic engineering and synthetic biology. nih.govnih.govresearchgate.netfrontiersin.org
Synthetic Biology Approaches for Enhanced Production and Diversification
The low natural abundance of many valuable alkaloids, potentially including this compound, often limits their widespread study and application. nih.gov Synthetic biology offers a promising solution by enabling the transfer and engineering of biosynthetic pathways into microbial hosts, such as yeast or bacteria, for scalable and sustainable production. nih.gov
Metabolic Engineering of Producing Organisms
Metabolic engineering involves the targeted modification of an organism's metabolic pathways to enhance the production of a desired compound. mdpi.com For this compound, this could involve several strategies within a heterologous host like Saccharomyces cerevisiae (yeast). frontiersin.orgresearchgate.netnih.govnih.gov One key approach is to increase the supply of precursor molecules, such as tryptamine and secologanin, which are the building blocks for monoterpenoid indole (B1671886) alkaloids. mdpi.com This can be achieved by overexpressing the genes encoding the enzymes responsible for their synthesis.
Table 3: Hypothetical Metabolic Engineering Strategies for Enhanced this compound Production in Yeast This table outlines potential genetic modifications that could be implemented in a yeast strain to boost the production of this compound.
| Engineering Strategy | Target Gene(s) | Expected Outcome |
| Precursor Supply Enhancement | Overexpression of GPP synthase and Tryptophan decarboxylase | Increased availability of geranyl pyrophosphate and tryptamine |
| Pathway Optimization | Coordinated expression of the complete this compound biosynthetic cassette | Balanced enzymatic activities and reduced metabolic bottlenecks |
| Subcellular Compartmentalization | Targeting of pathway enzymes to the endoplasmic reticulum | Increased local concentrations of intermediates and improved pathway flux |
| Host Strain Improvement | Deletion of competing metabolic pathways | Diversion of metabolic resources towards this compound production |
Cell-Free Biosynthesis Systems
Cell-free biosynthesis represents a frontier in synthetic biology, offering a powerful platform for producing complex natural products like this compound without the constraints of living cells. While a dedicated cell-free system for this compound has not been detailed in the literature, the extensive research into the biosynthesis of other monoterpenoid indole alkaloids (MIAs) provides a clear roadmap for its development. Such systems offer numerous advantages, including the circumvention of cellular membranes which can limit precursor and product transport, the elimination of competing metabolic pathways, and direct control over the reaction environment.
The biosynthesis of this compound originates from the universal MIA precursor, strictosidine. nih.govcjnmcpu.com The construction of a cell-free system would involve harnessing the cascade of enzymes responsible for converting primary metabolites into the complex alkaloid structure. The initial stages are well-understood and involve the condensation of tryptamine and secologanin by the enzyme strictosidine synthase (STR) to form strictosidine. wikipedia.orgpugetsound.edu
A potential cell-free system for this compound precursors would begin with readily available starting materials like geraniol. nih.gov A cascade of purified, recombinantly expressed enzymes would then be utilized in a one-pot reaction. Key enzymes in the upstream pathway leading to strictosidine have been identified and successfully used in cell-free platforms. pugetsound.edunih.gov
Table 1: Key Enzymes in the Upstream Biosynthesis of Monoterpenoid Indole Alkaloids
| Enzyme | Abbreviation | Function | Cofactor Requirement |
|---|---|---|---|
| Geraniol Synthase | GES | Hydrolyzes geranyl pyrophosphate (GPP) to geraniol. | None |
| Geraniol-8-Hydroxylase | G8H | Regiospecific hydroxylation of geraniol. | NADPH |
| Secologanin Synthase | SLS | Catalyzes the oxidative cleavage of loganin to form secologanin. pugetsound.edu | NADPH |
| Tryptophan Decarboxylase | TDC | Converts tryptophan to tryptamine. | Pyridoxal Phosphate |
| Strictosidine Synthase | STR | Catalyzes the Pictet-Spengler condensation of tryptamine and secologanin to form strictosidine. frontiersin.org | None |
Following the successful synthesis of strictosidine, subsequent enzymes specific to the this compound pathway would be introduced. This modular approach allows for pathway optimization and the potential to produce not only this compound but also various analogues by introducing engineered enzymes or alternative substrates. The development of such a system would be a significant step towards sustainable and scalable production of this valuable alkaloid.
Development of High-Throughput Screening Assays for Analogues
The discovery of novel this compound analogues with enhanced biological activity or improved pharmacokinetic properties necessitates the development of robust high-throughput screening (HTS) assays. HTS allows for the rapid evaluation of large chemical libraries against specific biological targets, accelerating the drug discovery process. mdpi.com Given that related alkaloids have demonstrated cytotoxic effects against various cancer cell lines, a primary HTS strategy would focus on cytotoxicity profiling. researchgate.net
A quantitative high-throughput screening (qHTS) approach, where compounds are tested over a range of concentrations, is preferable to single-concentration screening as it reduces false positives and provides a more accurate assessment of biological activity. nih.gov A cell-based colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, is well-suited for this purpose. This assay measures the metabolic activity of cells, which correlates with cell viability. springernature.com Live cells reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be quantified spectrophotometrically. researchgate.net
The development of an HTS assay for this compound analogues would involve several key steps, from cell line selection to data analysis, optimized for a 96-well or 384-well plate format to maximize throughput.
Table 2: Workflow for High-Throughput Cytotoxicity Screening of this compound Analogues
| Step | Description | Key Considerations |
|---|---|---|
| 1. Cell Line Selection | Choose appropriate human cancer cell lines (e.g., HeLa, MCF-7, SW480) based on the target therapeutic area. | Cell lines should be robust, have a consistent growth rate, and be sensitive to the expected mechanism of action. |
| 2. Assay Miniaturization | Optimize cell seeding density, reagent volumes, and incubation times for a microplate format (e.g., 96-well). | Ensure a linear relationship between cell number and signal. Minimize edge effects and well-to-well variability. |
| 3. Compound Plating | Prepare serial dilutions of this compound analogues in DMSO and dispense them into assay plates using automated liquid handlers. | Final DMSO concentration should be kept low (typically <0.5%) to avoid solvent-induced toxicity. |
| 4. Incubation | Add cells to the compound-containing plates and incubate for a set period (e.g., 48-72 hours) to allow for cytotoxic effects to manifest. | Incubation time should be sufficient for the compounds to act but short enough to prevent cell overgrowth in control wells. |
| 5. MTT Assay | Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the resulting formazan crystals with a detergent or DMSO. | Protect plates from light during incubation. Ensure complete solubilization of formazan for accurate readings. |
| 6. Data Acquisition | Read the absorbance of each well at ~570 nm using a microplate spectrophotometer. springernature.com | Include positive (e.g., doxorubicin) and negative (vehicle) controls on each plate for quality control. |
| 7. Data Analysis | Calculate the percentage of cell viability relative to vehicle-treated controls. Determine the IC50 (half-maximal inhibitory concentration) value for each analogue. | Use statistical parameters like the Z'-factor to assess assay quality and robustness. nih.gov |
Analytical Method Development for Quantitative Research in Complex Biological Matrices
To understand the pharmacokinetic and pharmacodynamic properties of this compound, it is essential to develop sensitive and selective analytical methods for its quantification in complex biological matrices such as plasma, urine, and tissue homogenates. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical quantification due to its high sensitivity, specificity, and wide dynamic range. nih.gov
A robust LC-MS/MS method requires careful optimization of three main components: sample preparation, chromatographic separation, and mass spectrometric detection. thermofisher.com Sample preparation is critical for removing interfering substances like proteins and phospholipids from the biological matrix, which can cause ion suppression and adversely affect results. chromatographyonline.comnih.gov
Chromatographic separation, typically using Ultra-High-Performance Liquid Chromatography (UHPLC), separates this compound from other metabolites and endogenous compounds prior to detection. jst.go.jp The mass spectrometer, often a triple quadrupole instrument, is operated in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (the protonated molecule of this compound) is selected and fragmented, and a specific product ion is monitored for quantification, providing excellent selectivity. frontiersin.org
Table 3: Hypothetical Parameters for a UHPLC-MS/MS Method for this compound Quantification
| Parameter | Description | Example Condition |
|---|---|---|
| Sample Preparation | Extraction Method | Protein precipitation with acetonitrile followed by Solid-Phase Extraction (SPE) for cleanup. chromatographyonline.comfrontiersin.org |
| Internal Standard (IS) | A structurally similar alkaloid or a stable isotope-labeled version of this compound. | |
| Liquid Chromatography | Column | Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size). |
| Mobile Phase | Gradient elution with A: Water + 0.1% Formic Acid and B: Acetonitrile + 0.1% Formic Acid. nih.gov | |
| Flow Rate | 0.4 mL/min. | |
| Mass Spectrometry | Ionization Mode | Positive Electrospray Ionization (ESI+). |
| Detection Mode | Multiple Reaction Monitoring (MRM). frontiersin.org | |
| MRM Transitions | Hypothetical Precursor Ion > Product Ion 1 (for quantification), Precursor Ion > Product Ion 2 (for confirmation). | |
| Validation | Parameters | Linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability according to regulatory guidelines. nih.gov |
The development and validation of such a method would enable crucial preclinical studies, including pharmacokinetic profiling and dose-response relationship assessments, which are fundamental to the progression of this compound or its analogues as potential therapeutic agents.
Q & A
Q. What computational and experimental approaches can predict and validate the metabolic pathways of this compound?
- Methodological Answer : Use in silico tools (e.g., Meteor, ADMET Predictor) to identify probable Phase I/II metabolites. Validate with in vitro hepatocyte or microsomal assays (LC-HRMS). Compare results with in vivo metabolite profiling in urine/plasma samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
